molecular formula C15H20O3 B1151846 4-Epi-isoinuviscolide CAS No. 68832-39-3

4-Epi-isoinuviscolide

Cat. No.: B1151846
CAS No.: 68832-39-3
M. Wt: 248.32 g/mol
Attention: For research use only. Not for human or veterinary use.
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Description

4-Epi-isoinuviscolide is a sesquiterpene lactone, specifically a guaianolide derivative. It is characterized by a gamma-lactone fused to a guaiane structure, forming 3,6,9-trimethyl-azuleno[4,5-b]furan-2-one. This compound has been isolated from the aerial parts of the plant Inula hupehensis .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Epiisoinuviscolide plays a significant role in biochemical reactions, particularly as an anti-inflammatory agent . It interacts with various enzymes and proteins involved in inflammatory pathways. For instance, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory prostaglandins . Additionally, 4-Epiisoinuviscolide interacts with nuclear factor-kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . By inhibiting NF-κB, 4-Epiisoinuviscolide reduces the expression of inflammatory cytokines and mediators .

Cellular Effects

4-Epiisoinuviscolide exerts various effects on different cell types and cellular processes. In immune cells, it modulates the production of cytokines and chemokines, thereby influencing the inflammatory response . In cancer cells, 4-Epiisoinuviscolide has been observed to induce apoptosis and inhibit cell proliferation . This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell growth, differentiation, and apoptosis . Furthermore, 4-Epiisoinuviscolide influences gene expression by modulating transcription factors and epigenetic markers .

Molecular Mechanism

The molecular mechanism of 4-Epiisoinuviscolide involves several key interactions at the molecular level. It binds to the active sites of COX enzymes, leading to their inhibition and subsequent reduction in prostaglandin synthesis . Additionally, 4-Epiisoinuviscolide interacts with the DNA-binding domain of NF-κB, preventing its translocation to the nucleus and inhibiting the transcription of pro-inflammatory genes . This compound also affects the activity of various kinases, such as MAPKs, by binding to their regulatory domains and modulating their phosphorylation status . These interactions collectively contribute to the anti-inflammatory and anticancer effects of 4-Epiisoinuviscolide .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Epiisoinuviscolide have been studied over different time periods. It has been observed that the compound remains stable under standard storage conditions, with minimal degradation over time . In in vitro studies, the anti-inflammatory effects of 4-Epiisoinuviscolide are evident within hours of treatment and can persist for several days . Long-term studies in animal models have shown that repeated administration of 4-Epiisoinuviscolide does not lead to significant accumulation or toxicity .

Dosage Effects in Animal Models

The effects of 4-Epiisoinuviscolide vary with different dosages in animal models. At low doses, the compound exhibits potent anti-inflammatory and anticancer activities without significant adverse effects . At higher doses, some toxic effects, such as hepatotoxicity and nephrotoxicity, have been observed . The threshold dose for these toxic effects varies depending on the animal model and the route of administration . It is crucial to determine the optimal dosage range for therapeutic applications of 4-Epiisoinuviscolide to minimize potential adverse effects .

Metabolic Pathways

4-Epiisoinuviscolide is involved in various metabolic pathways, primarily related to its role as a plant metabolite . It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into several hydroxylated and conjugated metabolites . These metabolites are then excreted through the urine and bile . The metabolic pathways of 4-Epiisoinuviscolide also involve interactions with cofactors such as NADPH and glutathione, which facilitate its detoxification and elimination . Additionally, 4-Epiisoinuviscolide can influence metabolic flux by modulating the activity of key enzymes involved in lipid and carbohydrate metabolism .

Transport and Distribution

Within cells and tissues, 4-Epiisoinuviscolide is transported and distributed through various mechanisms. It can diffuse passively across cell membranes due to its lipophilic nature . Additionally, specific transporters and binding proteins facilitate its uptake and distribution within cells . For example, 4-Epiisoinuviscolide can bind to albumin in the bloodstream, enhancing its solubility and transport to target tissues . Once inside cells, the compound can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of 4-Epiisoinuviscolide is crucial for its activity and function. It has been observed to localize primarily in the cytoplasm and nucleus of cells . In the cytoplasm, 4-Epiisoinuviscolide interacts with various signaling molecules and enzymes, modulating their activity and downstream effects . In the nucleus, it can bind to transcription factors and chromatin, influencing gene expression and epigenetic modifications . The localization of 4-Epiisoinuviscolide is also influenced by post-translational modifications, such as phosphorylation and acetylation, which can affect its targeting to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Epi-isoinuviscolide typically involves the extraction from natural sources, such as the aerial parts of Inula hupehensis. The extraction process often uses 95% aqueous ethanol to obtain the compound from dried and powdered plant material .

Industrial Production Methods

Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on laboratory-scale extraction and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-Epi-isoinuviscolide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of this compound include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups .

Scientific Research Applications

4-Epi-isoinuviscolide has several scientific research applications, including:

Comparison with Similar Compounds

4-Epi-isoinuviscolide is similar to other sesquiterpene lactones, such as:

  • Parthenolide
  • Artemisinin
  • Costunolide

These compounds share structural similarities but differ in their specific functional groups and biological activities. This compound is unique due to its specific stereochemistry and the presence of a gamma-lactone fused to a guaiane structure .

Properties

IUPAC Name

(3aS,5aR,8S,8aR,9aR)-8-hydroxy-5,8-dimethyl-1-methylidene-5a,6,7,8a,9,9a-hexahydro-3aH-azuleno[6,5-b]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-8-6-13-11(9(2)14(16)18-13)7-12-10(8)4-5-15(12,3)17/h6,10-13,17H,2,4-5,7H2,1,3H3/t10-,11+,12+,13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMKESKZWHNIDJ-PFFFPCNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CC3C1CCC3(C)O)C(=C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@H]2[C@H](C[C@@H]3[C@H]1CC[C@]3(C)O)C(=C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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